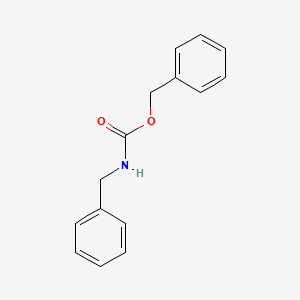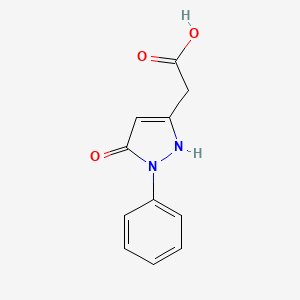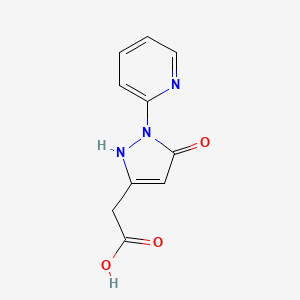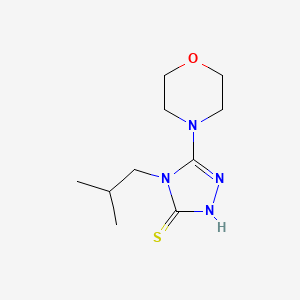
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. They are known for their diverse biological activities .
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine” can undergo would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of thiadiazole derivatives include low vapor pressure, limited water solubility, and higher octanol-water partition coefficients .Aplicaciones Científicas De Investigación
Antiproliferative and Antimicrobial Properties
- The 1,3,4-thiadiazole core, including derivatives of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine , has been recognized for its significant role in pharmacology, particularly for its antiproliferative and antimicrobial properties. A study by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds revealed compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. Furthermore, some compounds exhibited notable cytotoxicity against cancer cell lines, suggesting potential use in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Synthesis and Characterization of Azo Dye Derivatives
- Kumar et al. (2013) described the synthesis of heterocyclic azodyes by diazotization of 5-Phenyl-1,3,4-thiadiazole-2-amine , followed by coupling with various compounds. These dyes were characterized for their structural and biological activity, highlighting the versatility of thiadiazole derivatives in dye chemistry and potential applications in biological staining or labeling (Kumar et al., 2013).
Metal Complex Synthesis
- The study by Al-Amiery et al. (2009) on novel metal complexes of 5-(4-isopropoxyphenyl)-N- phenyl-1,3,4-thiadiazol-2-amine underscores the compound's utility in forming complexes with various metals, which were characterized and analyzed for potential applications in materials science and catalysis (Al-Amiery et al., 2009).
Anticancer and Antitubercular Activities
- Sekhar et al. (2019) reported on the design and synthesis of novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines with significant in vitro antitumor and antitubercular activities. This study highlights the compound's potential as a base structure for developing new therapeutic agents (Sekhar et al., 2019).
Corrosion Inhibition
- Kaya et al. (2016) demonstrated the corrosion inhibition capabilities of thiadiazole derivatives, including structures similar to 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine , on iron surfaces. Their study utilized density functional theory (DFT) and molecular dynamics simulations to predict the efficiency of these compounds as corrosion inhibitors, showcasing their industrial application potential (Kaya et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDYSFDCYGGHBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257631 |
Source


|
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
383130-76-5 |
Source


|
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383130-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1351973.png)








![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)



